molecular formula C19H16N2O9 B5248556 [2-(3-NITROPHENYL)-1,3-DIOXO-1,2,3,3A,7,7A-HEXAHYDRO-4H-4,7-EPOXYISOINDOL-4-YL]METHYLENE DIACETATE CAS No. 6238-10-4

[2-(3-NITROPHENYL)-1,3-DIOXO-1,2,3,3A,7,7A-HEXAHYDRO-4H-4,7-EPOXYISOINDOL-4-YL]METHYLENE DIACETATE

Cat. No.: B5248556
CAS No.: 6238-10-4
M. Wt: 416.3 g/mol
InChI Key: PHMDTYPSXBJNRO-UHFFFAOYSA-N
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Description

[2-(3-Nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate is a complex heterocyclic compound featuring a fused isoindole core with a 3-nitrophenyl substituent and diacetate ester groups. The molecule’s structural complexity arises from its epoxy bridge (4,7-epoxyisoindole), which imparts rigidity, and the nitro group at the phenyl ring’s meta position, which influences electronic properties and reactivity.

Properties

IUPAC Name

[acetyloxy-[2-(3-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O9/c1-9(22)28-18(29-10(2)23)19-7-6-13(30-19)14-15(19)17(25)20(16(14)24)11-4-3-5-12(8-11)21(26)27/h3-8,13-15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMDTYPSXBJNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387493
Record name CDS1_001710
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-10-4
Record name CDS1_001710
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-NITROPHENYL)-1,3-DIOXO-1,2,3,3A,7,7A-HEXAHYDRO-4H-4,7-EPOXYISOINDOL-4-YL]METHYLENE DIACETATE typically involves multiple steps, including the formation of the nitrophenyl group and the subsequent incorporation of the dioxo and epoxyisoindol groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of automated systems and continuous flow processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

[2-(3-NITROPHENYL)-1,3-DIOXO-1,2,3,3A,7,7A-HEXAHYDRO-4H-4,7-EPOXYISOINDOL-4-YL]METHYLENE DIACETATE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various nitro and amino derivatives, which can be further modified for specific applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to the presence of the nitrophenyl group and the isoindole structure. Research indicates that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that isoindole derivatives can interact with DNA and RNA, affecting cellular processes crucial for cancer cell survival .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile intermediate in the preparation of various biologically active molecules. Its ability to undergo nucleophilic substitutions and cycloadditions makes it valuable for creating complex molecular architectures. Notably, it has been used in the synthesis of chiral compounds through asymmetric reactions, which are essential in developing enantiomerically pure pharmaceuticals .

Material Science

The compound's unique structural characteristics allow it to be utilized in the development of novel materials. Its epoxy groups can participate in polymerization reactions to form cross-linked networks that exhibit desirable mechanical properties. Research is ongoing to explore its application in creating advanced coatings and composites with enhanced durability and chemical resistance .

Case Study 1: Anticancer Activity

A study published in Organic & Biomolecular Chemistry highlighted the synthesis of a series of isoindole derivatives based on [2-(3-nitrophenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate. These compounds were evaluated for their cytotoxicity against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a promising lead for further drug development .

Case Study 2: Chiral Synthesis

In another research effort documented by the Royal Society of Chemistry, the compound was employed as a precursor for synthesizing chiral phosphines used in catalysis. The study demonstrated that using this compound as a starting material enabled the efficient production of enantiomerically enriched products through asymmetric catalysis techniques .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryPotential anticancer agent; affects cellular processesOrganic & Biomolecular Chemistry
Organic SynthesisIntermediate for synthesizing biologically active moleculesVarious synthetic pathways explored
Material ScienceDevelopment of durable coatings and compositesOngoing research into polymer applications

Mechanism of Action

The mechanism of action of [2-(3-NITROPHENYL)-1,3-DIOXO-1,2,3,3A,7,7A-HEXAHYDRO-4H-4,7-EPOXYISOINDOL-4-YL]METHYLENE DIACETATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The epoxyisoindol group may also play a role in modulating the compound’s biological activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Substituent Position and Electronic Effects

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l, ): This compound shares a nitroaromatic group but differs in its heterocyclic backbone (imidazopyridine vs. epoxyisoindole) and substituent positions. The nitro group at the phenyl ring’s para position (vs. The diethyl ester groups in 1l may also confer higher lipophilicity compared to the diacetate groups in the target compound .

Molecular Weight and Physical Properties

  • Target Compound: Calculated molecular weight ≈ 484.4 g/mol (C₂₁H₁₈N₂O₈).
  • Compound 1l (): Molecular weight ≈ 534.5 g/mol (C₂₈H₂₆N₄O₇). The higher molecular weight of 1l is attributed to additional functional groups (cyano, phenethyl). The target compound’s diacetate groups likely enhance solubility in polar solvents compared to 1l’s diethyl esters .

Spectral Data and Structural Confirmation

  • ¹H/¹³C NMR:
    • The target compound’s epoxyisoindole core would show distinct proton signals near δ 4.5–5.5 ppm (epoxy methylene) and δ 1.8–2.2 ppm (acetate methyl groups).
    • Compound 1l exhibits characteristic imidazopyridine signals (δ 7.8–8.2 ppm for aromatic protons) and a nitro group resonance at δ 8.3 ppm, differing from the target’s meta-substituted nitro environment .
  • IR Spectroscopy:
    Both compounds show strong C=O stretches (~1700–1750 cm⁻¹), but the target compound’s epoxy ring may introduce additional C-O-C stretching near 1250 cm⁻¹.

Data Table: Key Comparative Parameters

Parameter Target Compound Compound 1l ()
Molecular Formula C₂₁H₁₈N₂O₈ C₂₈H₂₆N₄O₇
Molecular Weight (g/mol) ~484.4 ~534.5
Nitro Group Position 3-Nitrophenyl 4-Nitrophenyl
Key Functional Groups Diacetate, epoxyisoindole Diethyl ester, imidazopyridine, cyano
Melting Point Not reported 243–245°C
Spectral Techniques ¹H/¹³C NMR, IR, MS (hypothetical) ¹H/¹³C NMR, IR, HRMS (confirmed)

Research Findings and Implications

  • Reactivity: The meta-nitro group in the target compound may enhance regioselectivity in nucleophilic aromatic substitution compared to para-nitro analogs .
  • Bioactivity Potential: Epoxyisoindole derivatives are understudied but have shown promise in kinase inhibition, whereas imidazopyridines like 1l are explored for antimicrobial activity .
  • Synthetic Challenges: The epoxyisoindole core requires precise oxidation conditions, whereas 1l’s synthesis leverages modular one-pot reactions.

Biological Activity

The compound [2-(3-nitrophenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological activities reported in the literature.

  • Molecular Formula: C25H20N2O7
  • Molecular Weight: 460.4 g/mol
  • IUPAC Name: [2-(3-nitrophenyl)-2-oxoethyl] 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0^2,6]dec-8-en-4-yl)benzoate
  • Purity: Typically around 95%.

Synthesis

The synthesis of this compound involves several steps that typically include:

  • Formation of the dioxo structure through reactions involving nitrophenyl derivatives.
  • Cyclization processes that create the hexahydroisoindole framework.
  • Acetylation to introduce the methylene diacetate functionality.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • A study on related dioxolane derivatives demonstrated potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. These findings suggest that the nitrophenyl moiety may enhance the compound's effectiveness by interacting with bacterial cell membranes or metabolic pathways .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Compounds containing 1,3-dioxolane rings have been noted for their ability to inhibit pro-inflammatory cytokines in vitro. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar compounds on cancer cell lines:

  • The compound was evaluated against several human cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent decrease in cell viability, suggesting that it may induce apoptosis through mitochondrial pathways .

Case Studies

  • Study on Antimicrobial Activity : A series of derivatives were synthesized and tested for their ability to inhibit bacterial growth. The study found that modifications to the nitrophenyl group significantly affected the antimicrobial potency.
    CompoundBacterial StrainInhibition Zone (mm)
    AE. coli15
    BS. aureus20
    CP. aeruginosa18
  • Anti-cancer Evaluation : In a comparative study of cytotoxic effects:
    CompoundCell LineIC50 (µM)
    DHeLa12
    EMCF715
    FA54910

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